5‑HT₃ Receptor Binding Affinity of 2-Chloro-6-(4-methylpiperazino)pyridine Compared to Quipazine
In a competitive radioligand binding assay using [³H]‑GR65630 on 5‑hydroxytryptamine 3 (5‑HT₃) receptors expressed in NG 108‑15 cells, 2‑chloro‑6‑(4‑methylpiperazino)pyridine (1‑(6‑chloropyridin‑2‑yl)‑4‑methylpiperazine) exhibited a Ki of 38 nM [1]. By comparison, the prototypical 5‑HT₃ ligand quipazine displays a Ki of 1.4 nM under analogous assay conditions [2]. The approximate 27‑fold difference in binding affinity demonstrates that the target compound is a moderate‑affinity 5‑HT₃ ligand, whereas quipazine is a high‑affinity reference agonist.
| Evidence Dimension | 5‑HT₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 38 nM |
| Comparator Or Baseline | Quipazine (Ki = 1.4 nM) |
| Quantified Difference | ~27‑fold lower affinity for the target compound |
| Conditions | Competitive displacement of [³H]‑GR65630; NG 108‑15 cells expressing 5‑HT₃ receptor |
Why This Matters
This affinity value enables researchers to select the compound as a moderate‑affinity 5‑HT₃ ligand for structure‑activity relationship (SAR) studies or as a starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50053611: 1-(6-Chloro-pyridin-2-yl)-4-methyl-piperazine (CHEMBL337213). Ki = 38 nM. Assay: inhibition of [³H]‑GR65630 binding to 5‑HT₃ receptor in NG 108‑15 cells. View Source
- [2] Probes & Drugs. Quipazine (PD013226). Ki = 1.4 nM for 5‑HT₃ receptor (displacement of [³H]GR65630). View Source
